Methyl octadec-6-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

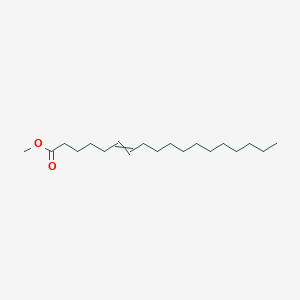

Methyl octadec-6-enoate: is a fatty acid methyl ester with the molecular formula C19H36O2 and a molecular weight of 296.4879 g/mol . . This compound is commonly used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl octadec-6-enoate can be synthesized through the esterification of octadec-6-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the methanol is continuously distilled off to drive the reaction to completion.

Industrial Production Methods: In industrial settings, this compound is produced through the transesterification of vegetable oils containing petroselinic acid . This process involves reacting the oil with methanol in the presence of a base catalyst such as sodium methoxide . The reaction is carried out at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: Methyl octadec-6-enoate undergoes various chemical reactions, including:

Substitution: It can undergo substitution reactions with halogens or other nucleophiles to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed:

Epoxides: and from oxidation.

Saturated esters: from reduction.

Halogenated derivatives: from substitution.

Scientific Research Applications

Methyl octadec-6-enoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl octadec-6-enoate involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The compound can be incorporated into phospholipids and other membrane lipids, affecting membrane fluidity and function . It can also be metabolized by enzymes such as lipases and oxidases , leading to the formation of bioactive metabolites that modulate various cellular processes .

Comparison with Similar Compounds

- Methyl oleate (methyl octadec-9-enoate)

- Methyl linoleate (methyl octadeca-9,12-dienoate)

- Methyl stearate (methyl octadecanoate)

Comparison:

- Methyl octadec-6-enoate has a double bond at the 6th carbon position, whereas methyl oleate has it at the 9th position, and methyl linoleate has two double bonds at the 9th and 12th positions .

- The position and number of double bonds affect the chemical reactivity and biological activity of these compounds. For example, methyl linoleate is more prone to oxidation due to the presence of multiple double bonds .

- This compound is unique in its specific position of the double bond, which can influence its interaction with enzymes and cellular membranes differently compared to other similar compounds .

Biological Activity

Methyl octadec-6-enoate, also known as methyl cis-6-octadecenoate or methyl petroselinate, is a fatty acid methyl ester with notable biological activities due to its unsaturated nature. This compound features a cis double bond at the sixth carbon of the octadecane chain, which contributes to its unique chemical properties and potential applications in various fields, including nutrition and pharmaceuticals.

- Molecular Formula : C19H36O2

- Molecular Weight : 296.49 g/mol

- Structure : The compound is characterized by a long carbon chain, making it part of the unsaturated fatty acids category.

Biological Activities

This compound exhibits several biological activities, primarily attributed to its unsaturation:

- Antioxidant Properties : This compound has demonstrated significant antioxidant activity, which is essential for combating oxidative stress in biological systems. Antioxidants play a crucial role in preventing cellular damage caused by free radicals.

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a potential candidate for use in food preservation and pharmaceutical applications. It has shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties, warranting further investigation into its mechanisms and efficacy.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other fatty acid methyl esters:

| Compound Name | Structure Type | Double Bond Position | Unique Features |

|---|---|---|---|

| Methyl oleate | Unsaturated | 9 | Most common fatty acid methyl ester |

| Methyl palmitoleate | Unsaturated | 7 | Shorter chain length |

| Methyl linoleate | Unsaturated | 9,12 | Contains two double bonds |

| Methyl petroselinate | Unsaturated | 6 | Synonym for this compound |

| Methyl eicosapentaenoate | Unsaturated | 5,8,11,14 | Omega-3 fatty acid |

The unique position of the double bond at the sixth carbon distinguishes this compound from other similar compounds, influencing its reactivity and biological activity.

Antioxidant Activity

A study conducted on various fatty acids revealed that this compound exhibited a high reducing capacity compared to other extracts. The antioxidant activity was quantified using DPPH radical scavenging assays, showing significant potential for use in functional foods and supplements .

Antimicrobial Studies

In vitro tests demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural antimicrobial agent .

Anti-inflammatory Research

Research involving animal models indicated that administration of this compound resulted in reduced inflammation markers. The compound's ability to modulate inflammatory pathways suggests its therapeutic potential in managing inflammatory diseases .

Properties

Molecular Formula |

C19H36O2 |

|---|---|

Molecular Weight |

296.5 g/mol |

IUPAC Name |

methyl octadec-6-enoate |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3 |

InChI Key |

QRTVDKVXAFJVRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.